molecular formula C11H7N3O2 B13894638 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- CAS No. 79515-54-1

9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-

Cat. No.: B13894638
CAS No.: 79515-54-1
M. Wt: 213.19 g/mol
InChI Key: SOHXBFNBFOAFCP-UHFFFAOYSA-N
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Description

9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by a pyridoindole structure with a nitroso group at the 3-position and a hydroxyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- can be achieved through several methods. One common approach involves the reaction of pyridine and indole under basic conditions, often using organic solvents and catalysts . Another method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly electrophilic substitution, can occur at various positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens, nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the treatment of various diseases due to its ability to interact with biological targets .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. The nitroso group plays a crucial role in these interactions, facilitating the formation of reactive intermediates that can modify biological molecules .

Comparison with Similar Compounds

Uniqueness: The presence of the nitroso group in 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- distinguishes it from other similar compounds. This functional group imparts unique reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

79515-54-1

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

3-nitroso-1,9-dihydropyrido[2,3-b]indol-2-one

InChI

InChI=1S/C11H7N3O2/c15-11-9(14-16)5-7-6-3-1-2-4-8(6)12-10(7)13-11/h1-5H,(H2,12,13,15)

InChI Key

SOHXBFNBFOAFCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)NC(=O)C(=C3)N=O

Origin of Product

United States

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